molecular formula C17H15N5O3 B7693070 4-{5-[3-Nitro-4-(pyrrolidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine

4-{5-[3-Nitro-4-(pyrrolidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine

Cat. No.: B7693070
M. Wt: 337.33 g/mol
InChI Key: HGDGZXXSPKOSFX-UHFFFAOYSA-N
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Description

4-{5-[3-Nitro-4-(pyrrolidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine is a complex organic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole ring, which is further substituted with a nitrophenyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[3-Nitro-4-(pyrrolidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization reactions involving nitrile oxides and amidoximes under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step often involves nitration reactions using nitric acid or other nitrating agents.

    Attachment of the pyrrolidine ring: This can be done through nucleophilic substitution reactions where the pyrrolidine ring is introduced to the aromatic system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Reduction of the nitro group: Produces amino derivatives.

    Electrophilic substitution on the pyridine ring: Produces halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the pyrrolidine ring, which is known to interact with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. The nitro group and the pyrrolidine ring are both functional groups commonly found in bioactive molecules.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the 1,2,4-oxadiazole ring.

Mechanism of Action

The mechanism of action of 4-{5-[3-Nitro-4-(pyrrolidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the pyrrolidine ring could interact with hydrophobic pockets in proteins.

Properties

IUPAC Name

5-(3-nitro-4-pyrrolidin-1-ylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c23-22(24)15-11-13(3-4-14(15)21-9-1-2-10-21)17-19-16(20-25-17)12-5-7-18-8-6-12/h3-8,11H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDGZXXSPKOSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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